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Introduction and Fundamental Properties

N-Lactoyl-Leucine (Lac-Leu) is an N-lactoyl-amino acid (Lac-AA), a class of metabolites formed through
the enzymatic conjugation of (S)-lactate to an amino acid via a peptide bond [1]. Specifically, Lac-Leu
represents the covalent adduct between lactic acid and the essential branched-chain amino acid L-leucine.
This pseudodipeptide belongs to the broader category of N-acyl-alpha-amino acids and has garnered
significant scientific interest due to its unique physicochemical properties and biological activities [2].
Historically, Lac-AA were first identified in fermented food products, with early reports documenting their
presence in Parmigiano-Reggiano cheese and various fermented meat products [3] [1]. These compounds
were initially characterized as taste-active components that contribute to the characteristic flavor profiles of

fermented foods [3].

The discovery of Lac-AA in mammalian systems has expanded research interest beyond food science into
metabolism and physiology. In 2015, Jansen et al. demonstrated that Lac-AA are ubiquitous metabolites in
mammals, originating from CNDP2-mediated reverse proteolysis of lactate and amino acids [3] [1]. This
finding challenged the long-held belief that reverse proteolysis is negligible in vivo and opened new avenues
of investigation into the physiological roles of these metabolites. Lac-Leu specifically has gained attention

for its enhanced solubility properties compared to its parent amino acid, making it particularly valuable for
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biotechnological applications where solubility limitations present challenges [3]. The compound
demonstrates remarkable stability under various conditions, though it can be cleaved intracellularly by

enzymatic machinery to release bioavailable leucine [3].

Natural Occurrence in Fermented Foods

Food Sources and Formation

N-Lactoyl-Leucine occurs naturally in a variety of fermented food products, where it forms through the
metabolic activities of lactic acid bacteria (LAB) and other microorganisms involved in fermentation
processes. The presence of Lac-Leu and related Lac-AA has been extensively documented in traditional
fermented foods across different cultures and regions. These compounds are particularly abundant in protein-
rich fermented foods where LAB have access to both lactic acid (as a fermentation product) and free amino
acids (from protein breakdown) [3] [1]. The formation of Lac-Leu in these products is primarily mediated by
the enzymatic activity of lactoyl transferase present in various Lactobacillus species, which catalyzes the

conjugation of lactate and leucine [3] [1].

Table 1: Fermented Foods Containing N-Lactoyl-Leucine

Food Categor Specific Examples Key Microorganisms Relative
2 - - J ¢ Abundance

Cheeses Parmigiano-Reggiano, Other  Lactobacillus spp. High [3] [2]

Aged Cheeses
Fermented Soy Soy Sauce, Fermented Soy Lactobacillus spp., Yeasts Moderate to High
Products Paste [3] [1]
Fermented Meats Dry-cured Ham, Fermented Lactobacillus spp. Moderate [3]

Sausages
Fermented Kimchi, Sauerkraut, Lactobacillus spp. Variable [4] [2]
Vegetables Preserved Pickles

© 2026 Smolecule. All rights reserved. 2/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8453549/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8453549/
https://www.smolecule.com/products/s6901495?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8453549/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12177442/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8453549/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12177442/
https://www.smolecule.com/products/s6901495?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8453549/
https://en.m.wikipedia.org/wiki/N-Lactoylphenylalanine
https://pmc.ncbi.nlm.nih.gov/articles/PMC8453549/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12177442/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8453549/
https://zoe.com/learn/top-fermented-foods
https://en.m.wikipedia.org/wiki/N-Lactoylphenylalanine
https://www.smolecule.com/products/s6901495?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

- . . Relative
Food Category Specific Examples Key Microorganisms
Abundance
Fermented Dairy Yogurt, Kefir Lactobacillus spp., Low to Moderate
Streptococcus spp. [4] [5]

The concentration of Lac-Leu in fermented foods varies considerably depending on multiple factors,
including the specific fermentation conditions, ripening duration, microbial composition, and initial substrate
composition. In cheese, particularly long-ripened varieties like Parmigiano-Reggiano, Lac-Leu accumulates
progressively during the ripening process as proteolysis increases the availability of free leucine while lactic
acid bacteria remain metabolically active [3] [2]. Similarly, in fermented soy products such as soy sauce,
Lac-Leu forms during extended fermentation periods and contributes to the characteristic umami and flavor-
enhancing properties of these products [1] [2]. The table below summarizes quantitative data available for

Lac-AA levels in biological and food systems.

Table 2: Quantitative Data for N-Lactoyl-Amino Acids

Analysis N-Lactoyl-Phenylalanine

N-Lactoyl-Leucine Other Lac-AA
Parameter (Lac-Phe)
Solubility in >500 g/kg (sodium Not fully quantified Similar enhancement for Lac-
Water salt) [3] lle [3]
Linear Range in 10-400 pmol on Not specified Comparable for Lac-lle [3]
LC-MS column [3]
Human Plasma Not specifically Increased after exercise [1]  Strong correlation among
Levels quantified [6] Lac-AA family [1]

Stability in Feed Stable at pH 7.0 [3] Extreme Gl stability in vitro ~ Varies by specific Lac-AA
[1]

Factors Influencing Formation

The formation of N-Lactoyl-Leucine in fermented foods is influenced by several key factors:
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Microbial ecology: Specific strains of Lactobacillus possess varying capabilities for Lac-AA synthesis
[3] [1].

Fermentation duration: Extended ripening or fermentation periods allow for greater accumulation [3]
[2].

Substrate availability: The presence of sufficient free leucine and lactate is essential [3].
Environmental conditions: pH, temperature, and water activity affect both microbial activity and
enzymatic efficiency [7].

Analytical Methods and Experimental Protocols

Quantification via Liquid Chromatography-Mass Spectrometry
(LC-MS)

Accurate quantification of N-Lactoyl-Leucine in complex matrices such as fermented food extracts or

biological samples requires highly specific and sensitive analytical methods. Liquid chromatography coupled

with

mass spectrometry (LC-MS) has emerged as the gold standard technique for this purpose, offering the

necessary selectivity and sensitivity to detect Lac-Leu at physiologically relevant concentrations [3]. The

following protocol outlines a validated method for Lac-Leu quantification based on current literature:

Sample Preparation Protocol:

Extraction: Homogenize fermented food samples (1 g) with 5 mL of extraction solvent
(methanol:water, 80:20 v/v) containing internal standards (e.g., stable isotope-labeled Lac-Leu if
available).

Protein Precipitation: Centrifuge at 14,000 x g for 15 minutes at 4°C to remove precipitated proteins
and particulate matter.

Clean-up: Transfer supernatant to a new tube and evaporate under nitrogen stream at 40°C.
Reconstitute dried extract in 200 pyL of 20 mM ammonium formate with 0.1% formic acid.

Filtration: Pass reconstituted samples through 0.2 ym centrifugal filters prior to LC-MS analysis.

LC-MS Analysis Parameters [3]:

Column: Xselect HSS T3 (2.1 x 150 mm, 3.5 ym) or equivalent reversed-phase column
Temperature: 40°C

Mobile Phase A: 20 mM ammonium formate with 0.1% formic acid in water

Mobile Phase B: Methanol

Gradient Program:
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o 0-2 min: 0.1% B (isocratic)
o 2-4 min: 0.1% to 20% B (linear gradient)
o 4-6 min: 20% to 30% B (linear gradient)
o 6-8 min: 30% to 80% B (linear gradient)
o 8-10 min: 80% B (isocratic)
o 10-12 min: Return to initial conditions and re-equilibrate
¢ Flow Rate: 300 yL/min
¢ Injection Volume: 5-10 L
¢ Mass Spectrometer: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring
(MRM)
¢ Linear Range: 10-400 pmol on column [3]

Solubility Testing Protocol

The exceptional solubility of N-Lactoyl-Leucine sodium salt represents one of its most valuable
characteristics for biotechnological applications. The following protocol details the method for determining

maximum solubility in aqueous solutions and complex media [3]:

e Saturated Solution Preparation: Prepare a saturated solution of N-Lactoyl-Leucine sodium salt in
purified water or cell culture medium by adding excess compound and agitating continuously for 24
hours at the target temperature (e.g., 25°C, 37°C).

e Sedimentation: Allow undissolved material to settle or separate by centrifugation at 3,000 x g for 10
minutes.

¢ Supernatant Collection: Carefully transfer the supernatant to a new vessel without disturbing the
sediment.

e Solvent Evaporation: Precisely measure a known volume of supernatant and evaporate the
agueous solvent using infrared evaporation (120°C for 120 minutes) or lyophilization.

e Mass Determination: Weigh the residual mass to determine the concentration of dissolved
compound.

e Calculation: Express solubility as grams of compound per kilogram of solvent.

Using this method, researchers have demonstrated that N-Lactoyl-Leucine sodium salt exhibits solubility
exceeding 500 g/kg in water, substantially higher than the solubility of canonical leucine, particularly at

physiological pH [3].

Cell Culture Bioavailability Assessment
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To evaluate the bioavailability of N-Lacteyl-Leucine as a nutrient source in bioprocessing applications, the
following experimental approach can be employed using Chinese hamster ovary (CHO) cells or other

relevant cell lines [3]:

e Base Medium Preparation: Prepare a leucine-free cell culture medium formulation according to
standard protocols.
e Experimental Conditions:
o Positive control: Medium supplemented with canonical L-leucine at standard concentration
o Experimental group: Medium supplemented with equimolar N-Lactoyl-Leucine
o Negative control: Leucine-deficient medium
e Cell Culture: Seed CHO cells at appropriate density (e.g., 2 x 10”5 cells/mL) in each medium
condition.
¢ Monitoring: Assess cell density, viability (via trypan blue exclusion), and metabolic status daily.
e Product Analysis: For antibody-producing cells, quantify recombinant protein titer and quality
attributes (aggregation, glycosylation patterns).
¢ Mechanistic Studies: To confirm intracellular cleavage, analyze cell lysates for the presence of
canonical leucine and monitor degradation products.

This protocol has demonstrated that N-Lactoyl-Leucine effectively supports cell growth and recombinant
protein production comparable to canonical leucine, confirming its bioavailability through intracellular

cleavage [3].
Biosynthesis Pathways

Enzymatic Formation via CNDP2

The primary biosynthetic route for N-Lactoyl-Leucine formation involves a reverse proteolysis reaction
catalyzed by the enzyme cytosolic nonspecific dipeptidase 2 (CNDP2). This enzymatic mechanism was
first elucidated by Jansen et al. in 2015, demonstrating that CNDP2, previously characterized as a
dipeptidase, can also function in reverse to conjugate lactate with amino acids [3] [1]. The reaction follows a
ping-pong bi-bi mechanism where the enzyme first forms a lactoyl-enzyme intermediate before transferring
the lactoyl group to the acceptor amino acid [1]. This pathway operates in both mammalian systems and

microorganisms, suggesting evolutionary conservation across biological kingdoms.

The following diagram illustrates the biosynthesis and metabolic pathway of N-Lactoyl-Leucine:
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The diagram above illustrates the complete metabolic pathway of N-Lactoyl-Leucine from biosynthesis to

functional outcomes, highlighting key enzymatic steps and transport mechanisms.

Microbial Production in Fermented Foods

In fermented foods, lactic acid bacteria (LAB) serve as the primary producers of N-Lactoyl-Leucine
through similar enzymatic mechanisms. Various Lactobacillus species possess lactoyl transferase activity
that catalyzes the formation of Lac-Leu from free leucine and lactate [3] [1]. The capacity for Lac-AA
production varies among microbial strains, with certain species demonstrating particularly high efficiency.
This microbial synthesis pathway contributes significantly to the flavor development and sensory
characteristics of fermented foods [2]. Additionally, some yeast species, including carboxypeptidase Y from
Saccharomyces cerevisiae, have also been shown to produce Lac-AA, suggesting multiple evolutionary

origins for this biochemical capability [1].

Applications and Functional Significance

Bioprocessing and Biotechnology

The enhanced solubility of N-Lactoyl-Leucine presents significant advantages for biotechnological
applications, particularly in the development of highly concentrated cell culture media for industrial
production of therapeutic proteins. Traditional cell culture media face limitations due to the low solubility of
several essential amino acids, including leucine and isoleucine, especially at physiological pH [3]. By
replacing canonical leucine with N-Lactoyl-Leucine, researchers have achieved nutrient concentrations
exceeding 230 g/L while maintaining clear solutions, compared to the precipitation observed with traditional
formulations [3]. This advancement supports next-generation fed-batch bioprocesses for monoclonal

antibodies, fusion proteins, and other recombinant therapeutics.

In practical applications, CHO cells cultivated in media containing N-Lactoyl-Leucine demonstrate normal
growth characteristics and recombinant protein production comparable to traditional formulations [3]. The
intracellular cleavage of N-Lactoyl-Leucine provides a steady supply of bioavailable leucine while

maintaining higher initial solubility in concentrated feeds. This approach has been validated across multiple
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CHO cell lines producing different therapeutic proteins, confirming its broad applicability in
biomanufacturing [3]. Additionally, the degradation of N-Lactoyl-Leucine occurs intracellularly without
accumulating significant byproducts that might affect final product quality, making it suitable for regulated

biopharmaceutical production environments.

Flavor Science and Food Applications

In fermented foods, N-Lactoyl-Leucine functions as a taste-active metabolite that contributes to sensory
characteristics. Research has identified Lac-AA as flavor enhancers that impart umami characteristics and
mouthfeel in various fermented products [3] [2]. Specifically, N-Lactoyl-Leucine has been described as
contributing to the distinctive flavor profiles of fermented foods such as soy sauce and aged cheeses [2]. The
compound's ability to enhance savory notes and overall flavor complexity makes it a molecule of interest for

the development of natural flavoring agents and taste modulators in food product development.

Health and Metabolic Research

While research specifically on N-Lactoyl-Leucine's health effects is limited, studies on related N-lactoyl-
amino acids suggest potential metabolic roles. The most extensively studied member of this class, N-
Lactoyl-Phenylalanine (Lac-Phe), has been identified as an exercise-inducible metabolite that suppresses
feeding and obesity in animal models [1] [2]. Lac-AA have been detected as biomarkers in various metabolic
conditions, with recent research indicating elevated levels in individuals with poor exercise response [6].
These findings suggest that N-Lactoyl-Leucine may have unexplored physiological functions beyond its

role as a nutrient source.

Conclusion and Future Research Directions

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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